1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Overview
Description
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 g/mol . The IUPAC name for this compound is 1-methyl-4-oxopyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11) . The canonical SMILES structure is CN1C=CC(=O)C(=C1)C(=O)O .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 57.6 Ų and contains 1 hydrogen bond donor and 4 hydrogen bond acceptors . It has a rotatable bond count of 1 . The XLogP3-AA value is 0.6, indicating its partition coefficient between octanol and water .Scientific Research Applications
Hydrogen Bonding Studies
1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid and related compounds have been a subject of study in hydrogen bonding. A research demonstrated hydrogen bonding in related 1,4-dihydropyridine derivatives using 1H NMR spectroscopy and X-ray crystallography. These studies highlight the intramolecular and intermolecular hydrogen bonding, contributing to our understanding of chemical structures and interactions (Dobbin et al., 1993).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been investigated. For instance, the crystal growth of related compounds in ethanol has led to the formation of single crystals, which were analyzed using single-crystal X-ray diffraction (Gao & Long, 2021).
Synthesis and Cardiovascular Activity
Research on the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid and its derivatives has been conducted. This includes studying their cardiovascular activity and electrochemical oxidation. Such studies contribute to the development of new compounds with potential therapeutic applications (Krauze et al., 2004).
Diversity-Oriented Synthesis
There has been research on the diversity-oriented synthesis of related 1,4-dihydropyridine derivatives. Such synthetic strategies are crucial in creating libraries of compounds for various applications, including drug discovery and material science (Baškovč et al., 2012).
Enantioselective Reductions
Studies have also focused on the use of chiral bridged 1,4-dihydropyridines, including derivatives of this compound, for enantioselective reductions. This is important in the synthesis of chiral compounds, which have significant applications in pharmaceuticals (Talma et al., 1985).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
This compound interacts with its target by blocking AP-1-mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
Given its anti-inflammatory function, it is likely that it impacts pathways related to inflammation and immune response .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By blocking AP-1-mediated luciferase activity, it can potentially reduce inflammation and modulate immune response .
Properties
IUPAC Name |
1-methyl-4-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-6(9)5(4-8)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMLQVMDQQNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10561-89-4 | |
Record name | 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.